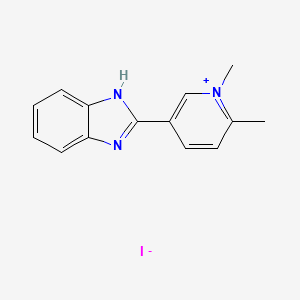
N-((5-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine is an organic compound that features a benzodioxole ring fused with a thienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine typically involves the condensation of 5-methyl-2-thiophenecarboxaldehyde with 1,3-benzodioxol-5-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-((5-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxole or thienyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol or amine derivatives. Substitution reactions can result in a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
N-((5-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions or receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals, polymers, and other advanced materials.
Mecanismo De Acción
The mechanism of action of N-((5-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N’-((5-Methyl-2-thienyl)methylene)-2-(2-thienyl)acetohydrazide
- N’-[(5-Methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide
- (Z)-5-[(5-Methyl-2-thienyl)methylene]-2(5H)-furanone
Uniqueness
N-((5-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine is unique due to its combination of a benzodioxole ring with a thienyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable tool in various research applications.
Propiedades
Número CAS |
77822-83-4 |
|---|---|
Fórmula molecular |
C13H11NO2S |
Peso molecular |
245.30 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-1-(5-methylthiophen-2-yl)methanimine |
InChI |
InChI=1S/C13H11NO2S/c1-9-2-4-11(17-9)7-14-10-3-5-12-13(6-10)16-8-15-12/h2-7H,8H2,1H3 |
Clave InChI |
YLPUOTCWKDNCPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C=NC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


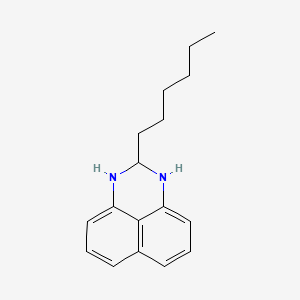
![2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B14450674.png)
![(E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine](/img/structure/B14450678.png)
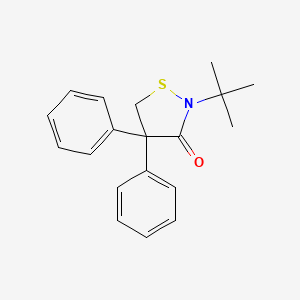

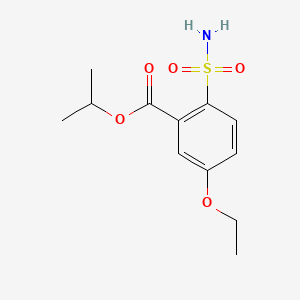
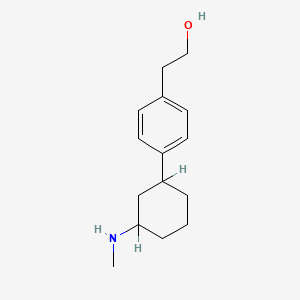
![1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14450718.png)
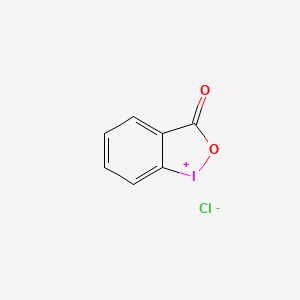

![disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B14450742.png)

